MT-7716 HCl
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Overview
Description
MT-7716 hydrochloride is an experimental opioid drug that has shown potential in the treatment of alcohol addiction. Unlike most opioids, MT-7716 hydrochloride does not act through delta, kappa, and mu opioid receptors. Instead, it is an agonist of the nociceptin receptor .
Preparation Methods
MT-7716 hydrochloride, also known as W-212393 hydrochloride, is synthesized through a series of chemical reactions. The synthetic route involves the preparation of the free base, followed by its conversion to the hydrochloride salt. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
MT-7716 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form various reduced products.
Substitution: MT-7716 hydrochloride can undergo substitution reactions with different reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MT-7716 hydrochloride has several scientific research applications, including:
Chemistry: It is used as a tool to study the nociceptin receptor system and its role in various biochemical pathways.
Biology: The compound is used to investigate the effects of nociceptin receptor agonists on cellular and molecular processes.
Medicine: MT-7716 hydrochloride has shown promise in reducing alcohol self-administration and withdrawal symptoms in animal models, making it a potential candidate for the treatment of alcohol addiction
Mechanism of Action
MT-7716 hydrochloride exerts its effects by acting as an agonist of the nociceptin receptor. This receptor is involved in the regulation of various physiological processes, including pain modulation, stress response, and alcohol consumption. The compound effectively blocks ethanol-induced increases in gamma-aminobutyric acid (GABA) transmission in the central amygdala, which is associated with its ability to reduce alcohol intake and withdrawal symptoms .
Comparison with Similar Compounds
MT-7716 hydrochloride is unique compared to other opioid drugs due to its selective action on the nociceptin receptor. Similar compounds include:
Ro 61-6198: A nonpeptidergic brain-penetrant nociceptin receptor agonist.
W-212393: The free base form of MT-7716 hydrochloride, also a nociceptin receptor agonist.
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological profiles.
Properties
CAS No. |
1215859-93-0 |
---|---|
Molecular Formula |
C27H29ClN4O2 |
Molecular Weight |
477.005 |
IUPAC Name |
2-3-[1-((1R)-acenaphthen-1-yl)piperidin-4-yl]-2,3-dihydro-2-oxo-benzimidazol-1-yl-N-methylacetamide hydrochloride |
InChI |
InChI=1S/C27H28N4O2.ClH/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H/t24-;/m1./s1 |
InChI Key |
VASXPLSBZKOFHO-GJFSDDNBSA-N |
SMILES |
O=C(NC)CN1C2=CC=CC=C2N(C3CCN([C@@H]4CC5=C6C4=CC=CC6=CC=C5)CC3)C1=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MT-7716 HCl; MT 7716 HCl; MT7716 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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